4-Isoxazolecarboxaldehyde, 2,5-dihydro-2-methyl-5-oxo-3-phenyl-
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Overview
Description
2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NO3 It is an isoxazole derivative, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to the isoxazole ring in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carboxylic acid.
Reduction: 2,5-Dihydro-2-methyl-5-hydroxy-3-phenylisoxazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carboxylic acid
- 2,5-Dihydro-2-methyl-5-hydroxy-3-phenylisoxazole-4-carbaldehyde
- 3-Phenylisoxazole-4-carbaldehyde
Uniqueness
2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an isoxazole ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
56878-25-2 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-methyl-5-oxo-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-10(8-5-3-2-4-6-8)9(7-13)11(14)15-12/h2-7H,1H3 |
InChI Key |
REFHEJODAIDWGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)O1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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